N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide

Physical chemistry Process chemistry Thermal stability

N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide (CAS 116800-83-0), systematically named Carbonimidodithioic acid, (2,6-dichlorobenzoyl)-, dimethyl ester, is a member of the S,S-dialkyl N-aroyliminodithiocarbonate (carbonimidodithioate) class. This compound features a 2,6-dichlorobenzamide core linked to a bis(methylsulfanyl)methylidene moiety, resulting in a molecular formula of C₁₀H₉Cl₂NOS₂ and a molecular weight of 294.22 g/mol.

Molecular Formula C10H9Cl2NOS2
Molecular Weight 294.2 g/mol
CAS No. 116800-83-0
Cat. No. B055591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide
CAS116800-83-0
Molecular FormulaC10H9Cl2NOS2
Molecular Weight294.2 g/mol
Structural Identifiers
SMILESCSC(=NC(=O)C1=C(C=CC=C1Cl)Cl)SC
InChIInChI=1S/C10H9Cl2NOS2/c1-15-10(16-2)13-9(14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3
InChIKeyRCSXFKBBHSQYID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide (CAS 116800-83-0): Technical Baseline for Procurement Decisions


N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide (CAS 116800-83-0), systematically named Carbonimidodithioic acid, (2,6-dichlorobenzoyl)-, dimethyl ester, is a member of the S,S-dialkyl N-aroyliminodithiocarbonate (carbonimidodithioate) class [1]. This compound features a 2,6-dichlorobenzamide core linked to a bis(methylsulfanyl)methylidene moiety, resulting in a molecular formula of C₁₀H₉Cl₂NOS₂ and a molecular weight of 294.22 g/mol . Its physicochemical profile includes a density of 1.38 g/cm³ and a boiling point of 429.5°C at 760 mmHg . As a heterocyclic organic compound, it is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and organic synthesis, with availability through custom synthesis from multiple suppliers including Apollo Scientific, Alfa Chemistry, and the Maybridge/Thermo Fisher catalog .

Why N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide Cannot Be Readily Substituted with In-Class Analogs


Despite sharing the carbonimidodithioate core scaffold, N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide (CAS 116800-83-0) cannot be interchanged with its unsubstituted benzoyl or mono-chlorobenzoyl analogs without altering downstream synthetic outcomes and physicochemical properties. The 2,6-dichloro substitution pattern on the benzoyl ring significantly increases molecular weight (294.22 vs. 225.33 g/mol for the unsubstituted benzoyl analog CAS 24786-18-3), elevates density (1.38 vs. 1.15 g/cm³), and raises the boiling point by approximately 78°C (429.5 vs. 351.5°C) . Furthermore, the dual ortho-chloro substituents increase lipophilicity (LogP 4.22 vs. 3.56 for the mono-ortho-chloro analog CAS 74074-22-9), which directly impacts phase partitioning during synthesis and purification [1]. High-strength comparative biological activity data directly linking this specific compound to its analogs remain limited in the peer-reviewed primary literature; the available evidence base is predominantly structural and physicochemical rather than pharmacodynamic. Consequently, procurement decisions must be driven by the specific steric, electronic, and physical property requirements of the intended synthetic pathway rather than assumptions of functional equivalence within this compound class.

Quantitative Differentiation Evidence for N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide (CAS 116800-83-0) Relative to Closest Analogs


Density and Boiling Point Differentiation: CAS 116800-83-0 vs. Unsubstituted Benzoyl Analog (CAS 24786-18-3)

The 2,6-dichloro substitution on the benzoyl ring of CAS 116800-83-0 produces a compound with substantially higher density and boiling point compared to the unsubstituted benzoyl analog, dimethyl N-benzoylcarbonimidodithioate (CAS 24786-18-3). These physical property differences are directly relevant to handling, distillation, and formulation conditions in both laboratory and pilot-scale settings .

Physical chemistry Process chemistry Thermal stability

Lipophilicity Differentiation: Impact of 2,6-Dichloro vs. 2-Chloro Substitution on LogP

The 2,6-dichloro substitution pattern in CAS 116800-83-0 results in a higher calculated partition coefficient (LogP 4.22) compared to the mono-ortho-chloro analog dimethyl N-(2-chlorobenzoyl)carbonimidodithioate (CAS 74074-22-9; LogP 3.56) [1][2]. This LogP differential of approximately 0.66 units corresponds to a roughly 4- to 5-fold difference in octanol-water partitioning [2].

Lipophilicity Drug design Partition coefficient

Synthetic Utility as a Heterocycle Precursor: Class-Level Evidence for Dimethyl N-Aroylcarbonimidodithioates

Dimethyl N-aroylcarbonimidodithioates, including the 2,6-dichlorobenzoyl variant (CAS 116800-83-0), have been established as versatile intermediates for the synthesis of nitrogen-containing heterocycles. Sato et al. (1981) demonstrated that this compound class reacts with hydrazines to form 3-aryl-5-methylthio-1H-1,2,4-triazoles, and with amines to generate isothioureas and guanidines [1]. The 2,6-dichloro substitution provides an electron-deficient aryl ring that can influence the reactivity of the carbonimidodithioate group toward nucleophilic displacement of the methylthio groups [1][2]. This is a class-level inference; systematic comparative reaction yield data for CAS 116800-83-0 versus its unsubstituted benzoyl or mono-chloro analogs in identical transformations have not been reported in the peer-reviewed literature [2].

Heterocyclic synthesis 1,2,4-triazoles Imidazoles Medicinal chemistry

Exact Mass and Isotopic Pattern Differentiation for Mass Spectrometry-Based Applications

The exact monoisotopic mass of CAS 116800-83-0 is 292.95000 Da, with a characteristic isotopic pattern arising from two chlorine atoms (³⁵Cl/³⁷Cl natural abundance ratio ~3:1), producing a distinctive [M]:[M+2]:[M+4] cluster at approximately 9:6:1 ratio [1]. This contrasts with the mono-chloro analogs (CAS 74074-22-9 and CAS 79388-68-4) which exhibit a ~3:1 M:M+2 ratio at exact mass 258.989 Da, and the unsubstituted benzoyl analog (CAS 24786-18-3) which lacks a chlorine isotopic signature entirely [1][2]. The dual chlorine atoms in CAS 116800-83-0 provide an unambiguous and quantifiable MS signature that aids in tracking this compound in reaction mixtures, metabolite profiling, or environmental fate studies .

Mass spectrometry Stable isotope labeling Analytical chemistry

Evidence-Backed Application Scenarios for N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide (CAS 116800-83-0)


Synthesis of 3-(2,6-Dichlorophenyl)-5-methylthio-1H-1,2,4-triazoles and Related Heterocycles

This compound can serve as a direct precursor for constructing 1,2,4-triazoles bearing the 2,6-dichlorophenyl substituent, following the general method established by Sato et al. (1981) for dimethyl N-aroylcarbimidodithioates reacting with hydrazines [1]. The 2,6-dichlorophenyl group, carried through from the carbonimidodithioate, provides an electron-deficient aromatic ring that can further participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after heterocycle formation. Researchers should select this specific compound over its unsubstituted or mono-chloro analogs when the final target structure requires the 2,6-dichloro substitution pattern, as direct installation of chlorine atoms onto a pre-formed heterocycle is often low-yielding and may generate regioisomeric mixtures. The higher thermal stability (bp 429.5°C) supports reactions conducted at elevated temperatures without premature decomposition of the starting material.

Synthesis of 1-(2,6-Dichlorobenzoyl)-2-methylisothioureas and 2-(2,6-Dichlorobenzoyl)guanidines

Based on the established reactivity of dimethyl N-benzoylcarbonimidodithioates with amines (Fukada et al., 1985), CAS 116800-83-0 is expected to react with primary and secondary amines to generate the corresponding 1-substituted 3-(2,6-dichlorobenzoyl)-2-methylisothioureas and 1,3-disubstituted 2-(2,6-dichlorobenzoyl)guanidines [1]. These products are valuable intermediates in medicinal chemistry, as the acyl guanidine and isothiourea moieties are recognized pharmacophores. The elevated LogP (4.22) of the starting carbonimidodithioate should be considered during synthetic planning, as the 2,6-dichlorobenzoyl products will have higher lipophilicity than their unsubstituted or mono-chloro counterparts, potentially affecting crystallization, chromatography, and biological assay behavior.

Mass Spectrometry Reference Standard and Isotopic Dilution Applications

The highly characteristic di-chloro isotopic pattern of CAS 116800-83-0 (exact mass 292.95000 Da, [M]:[M+2]:[M+4] at ~9:6:1 ratio) makes this compound suitable as a mass spectrometry reference standard for method development involving chlorinated analytes, or as a surrogate standard in isotope dilution MS workflows where a non-radioactive, chlorine-containing internal standard is required [1]. The 67.92 Da mass difference from the unsubstituted benzoyl analog and the 33.95 Da difference from mono-chloro analogs provide clear mass separation windows, minimizing isobaric interference in complex matrices. This application leverages a differentiation feature unique to the 2,6-dichloro substitution pattern within the carbonimidodithioate compound class.

Medicinal Chemistry Fragment-Based Screening Libraries

As a catalog item from the Maybridge/Thermo Fisher fragment collection [1], this compound is designed for inclusion in fragment-based drug discovery (FBDD) screening libraries. The 2,6-dichlorobenzamide substructure is a recognized privileged scaffold in medicinal chemistry, and the bis(methylsulfanyl)methylidene group provides two potential vectors for fragment elaboration via nucleophilic displacement. The compound's molecular weight (294.22 Da) and calculated LogP (4.22) place it at the upper boundary of typical fragment library parameters (MW < 300, LogP ≤ 3); however, the 2,6-dichloro motif may be specifically sought for targeting hydrophobic binding pockets where halogen bonding or steric occlusion by the ortho-chloro atoms contributes to binding affinity. Potential users should verify that the compound's LogP does not exceed their screening cascade's solubility thresholds before committing to procurement.

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